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Introduction
Dimethyl telluride (DMTe), with the chemical formula (CH₃)₂Te, is an organometalluride

compound utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for

the synthesis and doping of tellurium-containing compound semiconductors. Tellurium, a group

VI element, serves as an effective n-type dopant in III-V compound semiconductors such as

Gallium Arsenide (GaAs) and Indium Gallium Arsenide (InGaAs). When incorporated into the

crystal lattice of these materials, tellurium atoms substitute for the group V element (e.g.,

Arsenic), donating a free electron to the conduction band and thereby increasing the n-type

carrier concentration. This controlled introduction of impurities, or doping, is a fundamental

process in the fabrication of semiconductor devices, enabling the precise tailoring of their

electrical properties.

While detailed experimental data for dimethyl telluride as a dopant source is not widely

available in public literature, extensive research has been conducted on the closely related

precursor, diethyl telluride (DETe). The data and protocols presented herein are largely based

on studies involving DETe, providing a strong foundational framework for the application of

DMTe in semiconductor doping. The principles of MOCVD and the behavior of tellurium as an

n-type dopant are directly translatable.
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The primary application of dimethyl telluride in semiconductor manufacturing is as a volatile

and efficient source of tellurium for n-type doping during the epitaxial growth of thin films via

MOCVD. The ability to achieve high carrier concentrations with low memory effect and a low

diffusion coefficient makes tellurium an excellent choice for producing highly conductive n-type

layers.[1]

Key application areas include:

III-V Compound Semiconductors: DMTe is used for n-type doping of binary, ternary, and

quaternary III-V materials, including:

Gallium Arsenide (GaAs): Creating n-type GaAs layers for various electronic and

optoelectronic devices.

Indium Gallium Arsenide (InGaAs): Doping InGaAs for applications in high-electron-

mobility transistors (HEMTs) and photodetectors.

Indium Phosphide (InP): Tellurium is an effective n-type dopant for InP-based devices.

II-VI Compound Semiconductors: While primarily used in III-V materials, tellurium precursors

can also be employed in the doping of II-VI semiconductors, though this is less common for

creating n-type conductivity.

The use of tellurium as a dopant offers advantages over other common n-type dopants like

silicon, particularly in achieving higher carrier concentrations before saturation.

Data Presentation: Electrical Properties of
Tellurium-Doped Semiconductors
The following tables summarize quantitative data from MOCVD growth of III-V semiconductors

using a tellurium precursor. This data, obtained from studies using diethyl telluride (DETe), is

representative of the results that can be expected when using an organotellurium source for n-

type doping.

Table 1: Electrical Properties of Te-doped In₀.₅₃Ga₀.₄₇As grown on InP Substrate[2]
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DETe
Molar
Flow Rate
(µmol/min
)

V/III Ratio
Sheet
Resistanc
e (Ω/sq)

Mobility
(cm²/V·s)

Active
Electron
Density
(x 10¹⁹
cm⁻³)

Tellurium
Concentr
ation (x
10¹⁹ cm⁻³)

Activatio
n
Efficiency
(%)

0.024 44 13.6 1310 3.5 5.8 60.3

0.13 44 43.5 1100 1.3 6.6 19.6

0.13 22 13.8 1320 3.4 5.7 59.6

1.2 44 24.4 1110 2.3 10 23.0

Table 2: Electrical Properties of Te-doped GaAs

Precursor
Growth
Temperature (°C)

Carrier
Concentration
(cm⁻³)

Mobility (cm²/V·s)

DETe 550 1 x 10¹⁸ - 5 x 10¹⁸ 2000 - 3000

DETe 600 5 x 10¹⁷ - 2 x 10¹⁸ 3000 - 4000

Note: Specific quantitative data for DMTe doping of GaAs is limited in publicly available

literature. The data presented is a general representation based on typical results for tellurium

doping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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